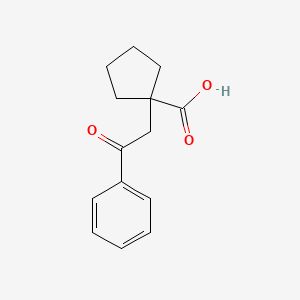

1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

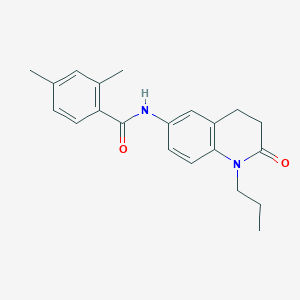

1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a cyclic amino acid that is commonly referred to as OPC. OPC is synthesized by the reaction of 2-oxo-2-phenylethylamine with cyclopentanecarboxylic acid.

Aplicaciones Científicas De Investigación

Reactivity and Hydrocarbon Oxidation

The reactivity of specific peroxo complexes towards a range of substrates, including phenols and carboxylic acids, has been studied to evaluate their potential as selective hydrocarbon oxidants. These complexes show promise in the selective hydroxylation of hydrocarbons, pointing towards applications in developing more efficient and selective catalysts for organic synthesis (Lecloux, Barrios, & Lippard, 1999).

Synthesis of Chiral Building Blocks

Research has been conducted on the diastereoselective conjugate addition of mixed cuprates to asymmetric shielded 2-oxo-cyclopentenecarboxylates, leading to enantiomerically pure cyclopentanecarboxylates. These compounds are valuable as chiral building blocks in natural product synthesis, highlighting the role of this class of compounds in facilitating the synthesis of complex, biologically active molecules (Urban, Knühl, & Helmchen, 1995).

Organic Synthesis and Catalysis

Studies also include the synthesis of 1-hydroxycyclopentanecarboxylic acid derivatives from chiral equivalents of glycolic acid. These derivatives are prepared via radical cyclization or annulation, demonstrating the versatility of cyclopentanecarboxylic acid derivatives in organic synthesis and their potential in creating complex molecular structures with high stereochemical control (Abazi, Rapado, Schenk, & Renaud, 1999).

Photophysical and Photochemical Studies

The interaction of cyclopentanone derivatives with other chemical entities under various conditions has been explored, including the synthesis and reactivity of complexes that incorporate cyclopentanecarboxylic acid derivatives. These studies contribute to a deeper understanding of the photophysical and photochemical behaviors of these compounds, which can be applied in the development of new materials and photonic devices (Mattes & Farid, 1986).

Propiedades

IUPAC Name |

1-phenacylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-12(11-6-2-1-3-7-11)10-14(13(16)17)8-4-5-9-14/h1-3,6-7H,4-5,8-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUOVRORMCMUOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2728329.png)

![3-Phenyl-octahydropyrano[4,3-b]pyrrole](/img/structure/B2728331.png)

![N-(3,4-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2728333.png)

![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2728338.png)

![N-(3,4-difluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2728342.png)

![2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2728343.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2728344.png)

![Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2728348.png)